molecular formula C12H19NO B13251557 2-Methoxy-N-(pentan-3-YL)aniline

2-Methoxy-N-(pentan-3-YL)aniline

Cat. No.: B13251557
M. Wt: 193.28 g/mol
InChI Key: WOMCATTZPIPFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(pentan-3-yl)aniline is a secondary amine featuring a methoxy group (-OCH₃) at the 2-position of the aniline ring and a pentan-3-yl group (-CH(CH₂CH₃)₂) as the N-substituent. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 1.17 (d, J = 6.3 Hz, CH₃), 3.76 (s, OCH₃), and aromatic protons at δ 6.13–7.06 .
  • HRMS: Calculated [M+H⁺] = 206.1545; observed = 206.1537 .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-methoxy-N-pentan-3-ylaniline

InChI

InChI=1S/C12H19NO/c1-4-10(5-2)13-11-8-6-7-9-12(11)14-3/h6-10,13H,4-5H2,1-3H3

InChI Key

WOMCATTZPIPFJG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(pentan-3-yl)aniline typically involves the reaction of 2-methoxyaniline with a suitable alkylating agent, such as 3-pentyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile, with a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 2-Methoxy-N-(pentan-3-yl)aniline are not widely documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-N-(pentan-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(pentan-3-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and pentan-3-yl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Methoxy-N-(pentan-3-yl)aniline 2-OCH₃, N-pentan-3-yl C₁₃H₂₁NO 207.31 Moderate steric hindrance; used in coordination chemistry .
3-Methoxy-N-(4-methylpentan-2-yl)aniline 3-OCH₃, N-4-methylpentan-2-yl C₁₃H₂₂NO 208.17 72% synthesis yield; 80% enantiomeric excess; distinct NMR shifts .
2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline 2-F, 5-OCH₃, N-pentan-3-yl C₁₂H₁₈FNO 211.28 Enhanced electronic effects due to fluorine; discontinued commercial status .
2,6-Di(pentan-3-yl)aniline 2,6-di(pentan-3-yl) C₁₆H₂₇N 233.39 High lipophilicity (density: 0.882 g/cm³); used in dyes/pharmaceuticals .
2-Methoxy-N-(2-methylpentan-3-yl)aniline 2-OCH₃, N-2-methylpentan-3-yl C₁₃H₂₁NO 207.31 Branched N-substituent alters conformational flexibility .

Electronic and Steric Effects

  • Methoxy Position: The 2-methoxy group in the target compound creates ortho-directing effects in electrophilic substitution, whereas the 3-methoxy analog () exhibits meta-directing behavior. Fluorine in the 2-fluoro-5-methoxy analog () introduces electron-withdrawing effects, altering reactivity .

Key Research Findings

Fluorinated Analogs: 2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline () demonstrates unique electronic properties, making it a candidate for optoelectronic materials. However, its commercial production is discontinued, likely due to synthesis challenges .

Steric Influence: Branched N-substituents (e.g., 2-methylpentan-3-yl in ) reduce crystallinity, complicating structural characterization .

Comparative Reactivity: The absence of methoxy in 2,6-di(pentan-3-yl)aniline () increases hydrophobicity, favoring applications in non-polar environments .

Biological Activity

2-Methoxy-N-(pentan-3-YL)aniline, a derivative of aniline, has garnered attention for its potential biological activities. This compound's structure includes a methoxy group and a branched pentan-3-yl chain, which may influence its interaction with biological systems. The following sections will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Formula: C12H17N1O1
Molecular Weight: 193.27 g/mol
IUPAC Name: 2-Methoxy-N-(pentan-3-yl)aniline
Canonical SMILES: CC(CC)CNC1=CC=C(C=C1)OC

Biological Activity Overview

Research indicates that 2-Methoxy-N-(pentan-3-YL)aniline exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. Its effectiveness is often compared to standard drugs in both in vitro and in vivo studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens:

  • Fungal Activity: In a study assessing antifungal activity, derivatives similar to 2-Methoxy-N-(pentan-3-YL)aniline were found to inhibit biofilm formation in Candida albicans, with IC50 values suggesting potency comparable to fluconazole .
  • Bacterial Activity: The compound demonstrated antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. For instance, a related compound showed minimum inhibitory concentrations (MICs) lower than those of ciprofloxacin against certain bacterial strains .

The biological activity of 2-Methoxy-N-(pentan-3-YL)aniline is believed to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial survival.
  • Membrane Disruption: It could disrupt microbial cell membranes, leading to cell lysis.
  • Biofilm Disruption: Similar compounds have been shown to interfere with biofilm formation, enhancing the efficacy of traditional antibiotics .

Case Studies

A series of case studies highlight the biological relevance of 2-Methoxy-N-(pentan-3-YL)aniline:

  • Study on Antifungal Properties: A recent investigation synthesized various aniline derivatives, including 2-Methoxy-N-(pentan-3-YL)aniline, and tested their efficacy against Candida species. Results indicated that certain derivatives had IC50 values lower than fluconazole, suggesting potential as new antifungal agents .
  • Antibacterial Screening: Another study focused on the antibacterial properties of similar compounds against multiple bacterial strains. Results showed that some derivatives exhibited stronger antibacterial activity than standard antibiotics like ciprofloxacin .

Data Tables

Property Value
Molecular FormulaC12H17N1O1
Molecular Weight193.27 g/mol
Antifungal IC50Comparable to fluconazole (40 μM)
Antibacterial MICLower than ciprofloxacin (varies by strain)
Compound Activity IC50/MIC
2-Methoxy-N-(pentan-3-YL)anilineAntifungalIC50 < fluconazole
Related Compound AAntibacterialMIC < ciprofloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.